Degarelix

Übersicht

Beschreibung

Degarelix ist ein synthetisches Peptidderivat, das hauptsächlich zur Behandlung von fortgeschrittenem Prostatakrebs eingesetzt wird. Es wirkt als Gonadotropin-Releasing-Hormon (GnRH)-Rezeptorantagonist, der dazu beiträgt, die Testosteronspiegel zu senken, ein Hormon, das das Wachstum von Prostatatumoren fördert .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound wird unter Verwendung eines fragmentbasierten Ansatzes synthetisiert, der typischerweise das 3+6+1-Fragmentprotokoll beinhaltet. Diese Methode beinhaltet den Schutz von Serin durch Trityl (Trt) und die sequentielle Kupplung geschützter Aminosäuren . Die Synthese umfasst mehrere Schritte der Entschützung und Kupplungsreaktionen, um die lineare Dekapeptidamidstruktur zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet Festphasen-Peptidsynthese (SPPS)-Techniken. Der Prozess umfasst die Verwendung eines geeigneten Harzes, die Entschützung mit Diethylentriaminlösung und die sequentielle Reaktion mit verschiedenen Fmoc-geschützten Aminosäuren. Die rohe Verbindung wird dann gereinigt, um pharmazeutisch akzeptables Degarelixacetat zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, umfassen:

Fmoc-geschützte Aminosäuren: Werden bei der Synthese der Peptidkette verwendet.

Diethylentriamin: Wird zur Entschützung des Harzes verwendet.

Trityl (Trt): Wird zum Schutz von Serin verwendet

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Degarelixacetat, das in pharmazeutischen Formulierungen verwendet wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung in der Peptidsynthese und GnRH-Rezeptorantagoniststudien verwendet.

Biologie: Wird auf seine Auswirkungen auf die Hormonregulation und Rezeptorbindung untersucht.

Medizin: Wird hauptsächlich zur Behandlung von fortgeschrittenem Prostatakrebs eingesetzt, indem die Testosteronspiegel gesenkt werden

Industrie: Wird bei der Entwicklung neuer Therapeutika und bei der Untersuchung von Peptid-basierten Arzneimittel-Delivery-Systemen verwendet

Wirkmechanismus

This compound wirkt, indem es die GnRH-Rezeptoren in der Hypophyse kompetitiv hemmt. Diese Hemmung verhindert die Freisetzung von Luteinisierendem Hormon (LH) und Follikel-stimulierendem Hormon (FSH), was zu einem raschen Rückgang der Testosteronproduktion führt. Die Reduktion der Testosteronspiegel hilft, das Wachstum von Prostatatumoren zu verlangsamen und ihre Größe zu reduzieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Degarelix is synthesized using a fragment-based approach, typically involving the 3+6+1 fragment protocol. This method includes the protection of serine by trityl (Trt) and sequential coupling of protected amino acids . The synthesis involves multiple steps of deprotection and coupling reactions to form the linear decapeptide amide structure .

Industrial Production Methods

Industrial production of this compound involves solid-phase peptide synthesis (SPPS) techniques. The process includes the use of a suitable resin, deprotection with diethylenetriamine solution, and sequential reaction with different Fmoc-protected amino acids. The crude compound is then purified to yield pharmaceutically acceptable this compound acetate .

Analyse Chemischer Reaktionen

Metabolic Hydrolysis

Degarelix is primarily metabolized via peptide hydrolysis in the hepatobiliary system, breaking it into smaller peptide fragments. This process accounts for 70–80% of its elimination, with the remaining 20–30% excreted renally as unchanged drug .

Key Features of Hydrolysis:

Synthetic Reactions

This compound is synthesized via liquid-phase convergent peptide synthesis , incorporating seven unnatural amino acids (five D-isomers) .

Receptor Binding Mechanism

This compound competitively inhibits GnRH receptors in the pituitary gland through non-covalent interactions , blocking LH/FSH release. Its binding affinity (Ki = 0.082 ng/mL) surpasses earlier antagonists like cetrorelix (IC₅₀ = 4.2 nM vs. This compound’s 3 nM) .

Structural Determinants of Binding:

-

D-Amino Acids : Enhance metabolic stability and receptor affinity .

-

Pyridinyl-Alanine Residue : Critical for antagonistic activity .

Stability and Degradation

This compound exhibits concentration-dependent solubility, with reconstituted solutions forming suspensions due to fibrillation .

Stability Data:

| Condition | Behavior |

|---|---|

| Aqueous Solution | Rapid gelation at concentrations >1 mg/mL |

| Lyophilized Form | Stable for 24 months at 2–8°C; reconstituted suspension stable for 1 hour |

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Prostate Cancer Treatment

Degarelix is primarily indicated for adult males with advanced hormone-dependent prostate cancer. It is particularly beneficial for patients at risk of complications from high levels of prostate-specific antigen (PSA), such as impending spinal cord compression or urinary obstruction .

- Efficacy: A meta-analysis indicated that this compound at doses of 240 mg followed by 80 mg monthly is more effective than traditional GnRH agonists like leuprolide and goserelin, demonstrating faster suppression of testosterone and PSA levels . In clinical trials, 96% of patients achieved castration levels of testosterone within three days after the initial dose .

- Safety Profile: this compound has been associated with fewer adverse events compared to GnRH agonists. Common side effects include injection site reactions and mild allergic responses, but these are generally less severe than those seen with agonist therapies .

2. Comparison with Other Therapies

This compound has been compared to other androgen deprivation therapies (ADT), particularly GnRH agonists. Studies have shown that while both treatment options are effective, this compound offers quicker results in terms of testosterone suppression and lower PSA levels .

| Treatment Type | Initial Testosterone Suppression | Common Side Effects |

|---|---|---|

| This compound | Within 3 days | Injection site reactions |

| GnRH Agonists (e.g., Leuprolide) | Within weeks | Initial testosterone surge, more severe reactions |

Case Studies

Case Study 1: Efficacy in Advanced Prostate Cancer

In a Phase III trial involving 620 patients with varying stages of prostate cancer, this compound demonstrated significant reductions in PSA levels: a median reduction of 95% after three months. The study highlighted that patients receiving this compound experienced a more rapid decline in PSA compared to those treated with leuprolide .

Case Study 2: Real-World Evidence

A real-world study evaluated cardiovascular outcomes associated with this compound compared to leuprolide. Findings suggested that patients on this compound had a lower incidence of major cardiovascular events, indicating potential advantages beyond cancer treatment alone .

Wirkmechanismus

Degarelix works by competitively inhibiting GnRH receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production. The reduction in testosterone levels helps slow the growth and reduce the size of prostate tumors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Leuprolid: Ein GnRH-Agonist, der zur Behandlung von Prostatakrebs eingesetzt wird.

Bicalutamid: Ein Androgenrezeptor-Inhibitor, der in Kombination mit GnRH-Agonisten verwendet wird

Einzigartigkeit von Degarelix

This compound ist einzigartig in seiner Fähigkeit, die Testosteronspiegel schnell zu senken, ohne einen anfänglichen Anstieg zu verursachen, der eine häufige Nebenwirkung von GnRH-Agonisten wie Leuprolid ist. Dies macht this compound zu einer bevorzugten Option für Patienten mit fortgeschrittenem Prostatakrebs, da es das Risiko von Symptomenverschlimmerungen im Zusammenhang mit Testosteronspitzen verringert .

Biologische Aktivität

Degarelix is a synthetic peptide derivative of gonadotropin-releasing hormone (GnRH) that functions as a competitive antagonist at the GnRH receptor. It is primarily used in the treatment of advanced prostate cancer, where it effectively reduces testosterone levels and subsequently inhibits tumor growth. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound acts by binding to the GnRH receptors in the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade leads to a significant reduction in testosterone production from the testes, which is crucial for the growth of androgen-dependent prostate cancer cells . The mechanism can be summarized as follows:

- Inhibition of GnRH Receptors : this compound competitively inhibits GnRH receptors.

- Reduction of LH and FSH : This inhibition prevents the release of LH and FSH.

- Decreased Testosterone Production : Lower levels of LH lead to reduced testosterone secretion, thereby slowing prostate cancer growth.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:

- Bioavailability : The subcutaneous bioavailability ranges from 60% to 91% in animal models .

- Half-life : The apparent elimination half-life increases with higher doses, indicative of "flip-flop" kinetics typical in slow-release formulations .

- Metabolism : this compound is not significantly metabolized by cytochrome P450 enzymes, minimizing drug-drug interactions .

Clinical Efficacy

Research has demonstrated that this compound is effective in managing advanced prostate cancer. A key study compared this compound with leuprolide (a GnRH agonist) over a 12-month period:

- Health-Related Quality of Life (HRQoL) : Patients treated with this compound reported significant improvements in emotional role functioning and overall health status compared to those receiving leuprolide .

- Testosterone Suppression : this compound achieves rapid suppression of testosterone levels, which is critical for effective cancer management .

Table 1: Clinical Trial Outcomes

Safety Profile

This compound has been associated with a favorable safety profile. In clinical trials, adverse effects were generally mild to moderate, with no significant induction of CYP450 enzymes observed, indicating a low risk for drug interactions . Common side effects include injection site reactions, fatigue, and hot flashes.

Case Studies

-

Case Study on Prostate Cancer Management :

- A patient with metastatic prostate cancer treated with this compound showed a rapid decline in prostate-specific antigen (PSA) levels within weeks, correlating with improved clinical symptoms and quality of life metrics.

-

Long-term Efficacy Assessment :

- In a cohort study involving patients on long-term this compound therapy, sustained testosterone suppression was noted over multiple dosing intervals without significant adverse effects on cardiovascular health.

Eigenschaften

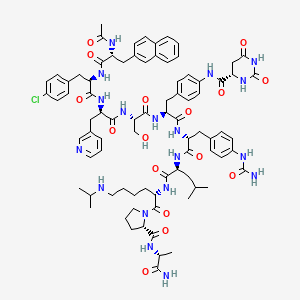

IUPAC Name |

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUCPCLKGZSHTA-XYAYPHGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H103ClN18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026401 | |

| Record name | Degarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1632.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Degarelix competitively inhibits GnRH receptors in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle stimulating hormone. Reduced LH suppresses testosterone release, which slows the growth and reduces the size of prostate cancers., Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment., Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix. | |

| Record name | Degarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Degarelix | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

214766-78-6 | |

| Record name | Degarelix [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Degarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Degarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214766-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEGARELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Degarelix | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Degarelix (Ac-d-2Nal(1)-d-4Cpa(2)-d-3Pal(3)-Ser(4)-4Aph(l-Hor)(5)-d-4Aph(Cbm)(6)-Leu(7)-ILys(8)-Pro(9)-d-Ala(10)-NH(2)) is a gonadotropin-releasing hormone (GnRH) receptor antagonist. [] It acts by competitively binding to GnRH receptors in the pituitary gland. [, , ] This binding blocks the action of endogenous GnRH, a hormone naturally released from the hypothalamus. [, , ] By inhibiting GnRH receptor activation, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. [, , , , ] This suppression leads to a rapid decline in testosterone production in men, a state known as medical castration. [, , , , , ]

ANone: The molecular formula of this compound is C64H80N18O13. Its molecular weight is 1309.4 g/mol.

A: this compound, upon subcutaneous injection, forms a gel depot at the injection site, enabling sustained release. [, ] This gelation process is a critical quality attribute that impacts drug delivery. Factors such as this compound concentration, pH, salt concentration, and temperature influence the gelation kinetics. []

A: this compound is a GnRH receptor antagonist and does not possess catalytic properties. Its primary mechanism involves competitive binding to the GnRH receptor. [, , ]

ANone: While the provided research articles primarily focus on pharmacological and clinical aspects, computational studies on this compound and its analogues are limited in the provided dataset.

A: this compound is formulated as a subcutaneous depot to provide sustained release. [, ] The formulation leverages its ability to form a gel upon injection, which controls the release rate and extends its duration of action. [, ] Further research explored conjugating this compound with paclitaxel to enhance targeted delivery to tumor cells. []

ANone: The provided articles primarily focus on the scientific and clinical aspects of this compound. Detailed information regarding specific SHE regulations is not extensively discussed in these research papers.

A: this compound effectively suppresses LH and testosterone levels in animal models and humans. [, , ] Animal studies demonstrate its efficacy in inhibiting tumor growth in prostate cancer models. [, ] In humans, this compound treatment resulted in rapid testosterone suppression, achieving castrate levels (≤0.5 ng/mL) within 3 days in 93.5% of patients. [] It also effectively reduced prostate-specific antigen (PSA) levels, with a median reduction of 92.4% by Day 28. []

A: this compound showed a direct inhibitory effect on the growth of various prostate cell lines, including benign prostatic hyperplasia (BPH) and prostate cancer cells. [, ] This growth inhibition is attributed to increased apoptosis, evidenced by increased caspase activity. [, ] Interestingly, this compound's effect on cell viability differs from GnRH agonists like leuprolide and goserelin, which did not significantly impact the viability of certain prostate cell lines. []

A: Researchers have employed the Dunning R-3327H rat model to investigate the impact of this compound on prostate cancer. [] This model, when implanted in Copenhagen rats, allows for the evaluation of various treatment modalities for prostate adenocarcinoma. [] Results showed this compound effectively inhibited tumor growth, demonstrating comparable or even superior efficacy to surgical castration in suppressing tumor progression. [, ]

A: Numerous clinical trials have investigated the efficacy and safety of this compound. Phase II trials established effective dose regimens for testosterone suppression. [] A pivotal phase III trial demonstrated the non-inferiority of this compound to the GnRH agonist leuprolide in achieving testosterone suppression in patients with prostate cancer. [, ] Notably, this compound demonstrated a faster testosterone and PSA decline compared to leuprolide. [, , , , ] Several trials also explored the impact of this compound on quality of life, injection site reactions, and other clinical outcomes. [, , ]

A: While this compound offers an alternative mechanism to GnRH agonists, the development of resistance remains a concern. Although this compound effectively reduces testosterone levels, tumor cells can eventually escape hormonal control. []

A: Research using a prostate cancer xenograft model (PAC120) suggests that the combination of this compound with trastuzumab, a HER2/ERBB2 inhibitor, could potentially prevent hormonal escape. [] This finding indicates a possible role of the HER2/ERBB2 pathway in resistance mechanisms and suggests that targeting multiple pathways might be beneficial in overcoming resistance. []

A: Research explored conjugating this compound with paclitaxel, a chemotherapeutic agent, using a disulfide bond linker. [] This approach aimed to utilize this compound's binding affinity for GnRH receptors to deliver paclitaxel specifically to tumor cells expressing these receptors. [] The conjugates demonstrated promising in vitro cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of this compound as a targeting moiety for enhancing drug delivery. []

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Information regarding specific biomarkers and their use in diagnostics for this compound therapy is limited.

A: Several analytical techniques have been used in the development and characterization of this compound. Real-time NMR has emerged as a valuable tool to investigate the in vitro aggregation kinetics of this compound drug products, offering insights into the gelation process. [] Additionally, high-performance liquid chromatography (HPLC) has been employed to assess the hydrophilicity of this compound analogues. []

ANone: The provided articles primarily focus on the pharmacological and clinical aspects of this compound. Specific information regarding its environmental impact and degradation pathways is not extensively discussed.

A: this compound exhibits high water solubility, exceeding 50 mg/ml. [] This property is critical for its formulation as a subcutaneous injection and its ability to form a depot for sustained release. [, ]

ANone: While the provided research articles utilize various analytical techniques, detailed information regarding the specific validation parameters of these methods is not extensively discussed.

A: The development and manufacturing of this compound drug products adhere to strict quality control and assurance standards. While detailed protocols are not explicitly provided, the research highlights the importance of monitoring critical quality attributes like aggregation kinetics using real-time NMR. []

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Specific information regarding its potential to induce an immune response is not extensively discussed.

A: In vitro studies using membrane vesicle-based and whole-cell assays investigated potential interactions between this compound and selected efflux and uptake transporters. [] Results indicated that this compound did not show significant interactions with the tested transporters at concentrations up to 200 times the clinical concentration. [] This suggests a low risk of clinically relevant drug-drug interactions mediated by these transporters.

A: In vitro studies using human liver microsomes and primary human hepatocytes investigated the potential of this compound to inhibit or induce cytochrome P450 (CYP450) enzymes. [, ] Results showed no significant inhibition of CYP450 isozymes at clinically relevant concentrations. [, ] Additionally, this compound did not induce CYP450 activity in human hepatocytes. [] These findings suggest a low likelihood of this compound causing clinically significant drug-drug interactions through CYP450 modulation. [, ]

A: this compound is designed for subcutaneous administration and exhibits good biocompatibility. [, ] Its peptidic nature allows for biodegradation, primarily through enzymatic breakdown in the liver and bile. [, ]

A: GnRH agonists, such as leuprolide and goserelin, are established alternatives to this compound. [, , , , ] While both classes effectively suppress testosterone, they differ in their mechanism of action and clinical considerations. [, , , , ] GnRH agonists initially cause a testosterone surge before achieving suppression, whereas this compound avoids this surge. [, , , , ] This distinction makes this compound a preferred choice for patients at risk of complications from a testosterone surge.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Information regarding its recycling and waste management is not extensively discussed.

A: The research on this compound leverages a wide range of research infrastructure and resources. These include in vitro cell-based assays, animal models like the Dunning rat model, and sophisticated analytical techniques like real-time NMR and HPLC. [, , , ]

A: this compound represents a significant milestone in the development of GnRH antagonists. [] It was the first GnRH antagonist to receive FDA approval for the treatment of advanced prostate cancer, offering a valuable alternative to GnRH agonists. [] Its introduction marked a shift towards utilizing medications that avoid the initial testosterone surge, improving the management of prostate cancer patients. [, , , , ]

A: Research on this compound exemplifies cross-disciplinary collaborations encompassing medicinal chemistry, pharmacology, oncology, and pharmaceutical sciences. [, ] The development of this compound-paclitaxel conjugates highlights the synergy between drug discovery and delivery, aiming to improve targeted therapy. [] Additionally, ongoing research exploring the combination of this compound with other agents like trastuzumab underscores the importance of interdisciplinary approaches in optimizing treatment strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.